2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside

Übersicht

Beschreibung

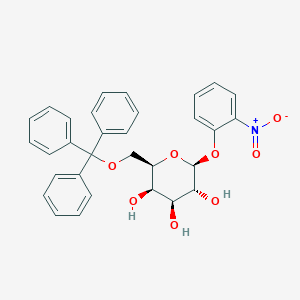

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is a chromogenic enzyme substrate used in assays to detect galactosidase activity. It is a derivative of galactose that can be hydrolyzed by galactosidase to release the yellow-colored 2-nitrophenyl group . The molecular formula of this compound is C31H29NO8, and it has a molecular weight of 543.56 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose followed by the introduction of the 2-nitrophenyl group. The trityl group is used to protect the 6-OH position of galactose, and the 2-nitrophenyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the substitution reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using galactosidase under mild aqueous conditions.

Substitution: Organic solvents and catalysts are used to facilitate the nucleophilic substitution reaction.

Major Products Formed

Hydrolysis: The major product formed is the yellow-colored 2-nitrophenyl group.

Substitution: The major product is this compound itself.

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

2-NPTG is predominantly used as a substrate for the enzyme β-galactosidase. Upon hydrolysis by this enzyme, it releases o-nitrophenol , which can be quantified spectrophotometrically due to its yellow color at a maximum absorption wavelength of 420 nm. This property makes it a valuable tool for:

- Measuring β-galactosidase activity : It is widely used in laboratory settings to assess the activity of β-galactosidase from various sources, including Escherichia coli and other microbial strains.

- Studying enzyme kinetics : Researchers can determine kinetic parameters such as Km and Vmax, which are essential for understanding enzyme behavior under different conditions.

Proteomics Research

In proteomics, 2-NPTG is employed to study glycosylation patterns on proteins. Its role includes:

- Identifying glycosidase activity : By using 2-NPTG as a substrate, researchers can identify and characterize glycosidases involved in protein glycosylation.

- Investigating post-translational modifications (PTMs) : The compound aids in analyzing how glycosylation affects protein function and stability.

Molecular Biology Applications

2-NPTG is also significant in molecular biology for:

- Gene expression studies : It is utilized in assays to monitor the expression of genes encoding β-galactosidase, often used as a reporter gene in plasmids.

- Functional assays for recombinant proteins : Researchers can assess the functionality of recombinant proteins that exhibit glycosidase activity using this substrate.

Case Study 1: Enzyme Kinetics

A study published in Biochemistry demonstrated the use of 2-NPTG to determine the kinetic parameters of β-galactosidase from E. coli. The researchers found that the Km value for this substrate was significantly lower than that for other substrates, indicating its high affinity for the enzyme. This study provided insights into optimizing conditions for industrial applications of β-galactosidase.

Case Study 2: Glycosylation Analysis

In a research article from Journal of Proteome Research, scientists utilized 2-NPTG to investigate glycosylation patterns on therapeutic proteins. The results indicated that specific glycosylation profiles could be correlated with enhanced stability and efficacy of these proteins in clinical applications.

Case Study 3: Gene Expression Monitoring

A recent publication explored the use of 2-NPTG as a reporter substrate for monitoring gene expression in transgenic plants. The findings revealed that plants expressing β-galactosidase showed significant colorimetric changes upon treatment with 2-NPTG, allowing for easy visualization and quantification of gene expression levels.

Wirkmechanismus

The mechanism of action of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside involves its hydrolysis by galactosidase. The enzyme cleaves the glycosidic bond, releasing the 2-nitrophenyl group, which can be detected spectrophotometrically due to its yellow color . This reaction is specific to galactosidase, making it a valuable tool for detecting and quantifying the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Nitrophenyl b-D-galactopyranoside: Another chromogenic substrate used to detect galactosidase activity.

4-Nitrophenyl b-D-galactopyranoside: Similar to 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside but with a different nitrophenyl group position.

Uniqueness

This compound is unique due to the presence of the trityl group at the 6-OH position, which provides additional stability and specificity in enzyme assays . This makes it particularly useful in applications where precise detection of galactosidase activity is required .

Biologische Aktivität

2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside is a synthetic compound primarily utilized as a chromogenic substrate for detecting β-galactosidase activity. This compound plays a significant role in various biochemical applications, particularly in molecular biology and enzymology. Its hydrolysis by β-galactosidase releases a yellow chromogenic product, which can be quantitatively measured, making it valuable for both research and diagnostic purposes.

- Molecular Formula : CHNO

- Molar Mass : 373.38 g/mol

- CAS Number : 114102-89-5

- Melting Point : Not specified, but typically stable under standard laboratory conditions.

The primary action of 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside involves its interaction with the enzyme β-galactosidase. Upon hydrolysis, the compound is converted into galactose and a yellow-colored 2-nitrophenol, which serves as an indicator of enzyme activity. This reaction can be summarized as follows:

Enzymatic Detection

The compound is extensively used in assays to detect and quantify β-galactosidase activity, which is crucial in various biological processes including lactose metabolism. The colorimetric change (yellow coloration) can be measured spectrophotometrically, allowing for precise quantification of enzyme activity.

Applications in Research

- Molecular Biology : Utilized in cloning experiments to assess the activity of lacZ gene products.

- Clinical Diagnostics : Employed to detect galactosidase activity in clinical samples, aiding in the diagnosis of certain metabolic disorders.

- Microbiology : Used to study the metabolism of lactose by different microbial strains.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Specific Use |

|---|---|---|

| 2-Nitrophenyl β-D-galactopyranoside | CHNO | General substrate for β-galactosidase |

| 4-Nitrophenyl β-D-galactopyranoside | CHNO | Similar application but with different nitro group position |

Case Studies and Research Findings

-

Detection of Lactose Metabolizing Bacteria :

A study demonstrated the use of 2-nitrophenyl 6-O-trityl-β-D-galactopyranoside in identifying lactose-fermenting bacteria by measuring the intensity of yellow color produced upon hydrolysis, indicating active β-galactosidase production. -

Enzyme Kinetics :

Research has shown that this substrate allows for detailed kinetic studies of β-galactosidase, providing insights into enzyme efficiency and inhibition mechanisms under various conditions. -

Clinical Relevance :

In clinical diagnostics, the substrate has been employed to assess galactosidase levels in patients suspected of having galactosemia or other related metabolic disorders, highlighting its significance in medical biochemistry.

Safety and Handling

While 2-nitrophenyl 6-O-trityl-β-D-galactopyranoside is generally safe when handled properly, it is recommended to follow safety protocols due to potential hazards associated with chemical exposure. Standard laboratory safety equipment should be used, including gloves and goggles.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-19-11-10-18-24(25)32(36)37)20-38-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-30,33-35H,20H2/t26-,27+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCAEOBOBJPBKG-HBMYTODVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456426 | |

| Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114102-89-5 | |

| Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.